REACTION_CXSMILES
|
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].C(O)(=O)C(O)=O.[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O>C(O)C.O>[Br:19][C:20]1[CH:21]=[C:22]([C:23]2[NH:10][C:5]3[CH:4]=[CH:3][CH:2]=[CH:7][C:6]=3[N:9]=2)[CH:25]=[CH:26][CH:27]=1 |f:3.4|
|
Name
|
|
Quantity
|
81.8 g
|
Type
|
reactant
|
Smiles
|
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
EtOH—H2O
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
44.1 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at 70° C. to the open air
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The day after solid was filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with MeOH (150 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1=NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |